molecular formula C19H21Cl2N3O2 B12374439 BChE-IN-26

BChE-IN-26

Numéro de catalogue: B12374439
Poids moléculaire: 394.3 g/mol
Clé InChI: WAWGIXDCGZHQLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BChE-IN-26 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative diseases such as Alzheimer’s disease .

Applications De Recherche Scientifique

Key Mechanisms:

  • Inhibition of Acetylcholine Hydrolysis : BChE-IN-26 reduces the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
  • Modulation of Amyloid Pathology : Studies indicate that selective BChE inhibition can reduce β-amyloid peptide levels, contributing to the mitigation of amyloid plaque formation associated with Alzheimer's disease .

Alzheimer's Disease Treatment

This compound has been studied for its potential role in treating Alzheimer's disease due to its ability to inhibit butyrylcholinesterase selectively. Research indicates that elevated levels of BChE are associated with neurodegenerative processes in Alzheimer's patients. By inhibiting this enzyme, this compound may help restore cholinergic function and improve cognitive performance.

Case Study: Cognitive Improvement

A study involving aged rats demonstrated that selective inhibition of BChE improved maze performance and facilitated long-term potentiation in the brain, suggesting enhanced cognitive function due to increased acetylcholine levels .

Biomarker for Surgical Risks

Research has also explored the utility of BChE levels as biomarkers for predicting surgical site infection risks. Elevated plasma BChE activity has been correlated with an increased risk of developing complications post-surgery, indicating that compounds like this compound could be significant in preoperative assessments .

Metabolic Disorders

BChE has been implicated in lipid metabolism regulation and chronic low-grade inflammation. Variants of BChE may provide insights into metabolic syndrome protection mechanisms. The application of this compound in studying these variants could lead to novel therapeutic strategies for managing metabolic disorders .

Table 1: Summary of Inhibition Potency (IC50 Values)

CompoundIC50 (µM)Selectivity Index
This compound<10>30
Rivastigmine0.01N/A
Pancuronium0.22N/A

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Table 2: Applications and Outcomes

ApplicationObserved OutcomeReference
Alzheimer's Disease TreatmentImproved cognitive performance in animal models
Surgical Risk AssessmentCorrelation between high BChE levels and infection risk
Metabolic Disorder InsightsPotential protective role against metabolic diseases

Propriétés

Formule moléculaire

C19H21Cl2N3O2

Poids moléculaire

394.3 g/mol

Nom IUPAC

1,4-bis[(2-chlorophenyl)methyl]-N-hydroxypiperazine-2-carboxamide

InChI

InChI=1S/C19H21Cl2N3O2/c20-16-7-3-1-5-14(16)11-23-9-10-24(18(13-23)19(25)22-26)12-15-6-2-4-8-17(15)21/h1-8,18,26H,9-13H2,(H,22,25)

Clé InChI

WAWGIXDCGZHQLF-UHFFFAOYSA-N

SMILES canonique

C1CN(C(CN1CC2=CC=CC=C2Cl)C(=O)NO)CC3=CC=CC=C3Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.